(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
Overview
Description
(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C9H16N2O3. It is a derivative of pyrrolidinone and is known for its utility in various scientific and industrial applications. This compound is characterized by its chiral center, which makes it particularly useful in enantioselective synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as (R)-tert-butylamine.
Formation of Pyrrolidinone: The starting material undergoes cyclization to form the pyrrolidinone ring.
Carbamate Formation: The pyrrolidinone is then reacted with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in enantioselective reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other carbamate derivatives, such as (S)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate, and different pyrrolidinone derivatives.
Uniqueness: The presence of the chiral center in this compound makes it distinct from its non-chiral counterparts, allowing for enantioselective applications.
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Properties
IUPAC Name |
tert-butyl N-[(3R)-5-oxopyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-7(12)10-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVTCWJHBHEFA-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744445 | |
Record name | tert-Butyl [(3R)-5-oxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346773-63-4 | |
Record name | Carbamic acid, N-[(3R)-5-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346773-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(3R)-5-oxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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